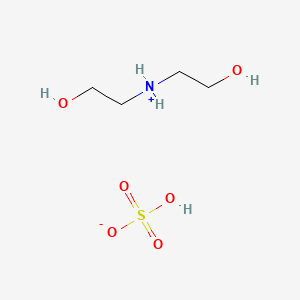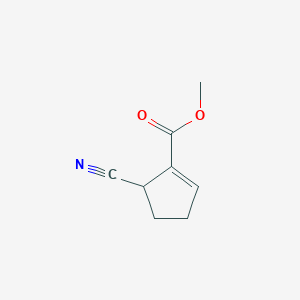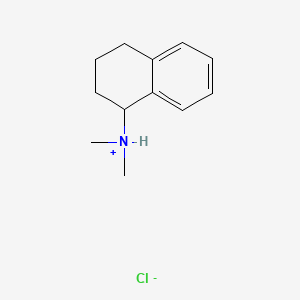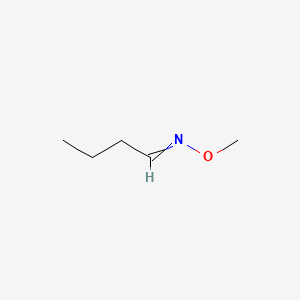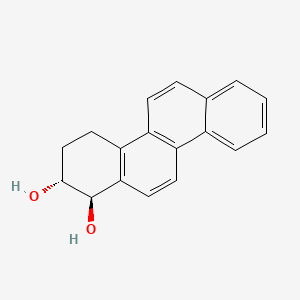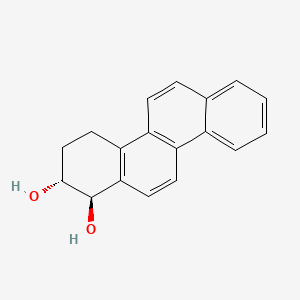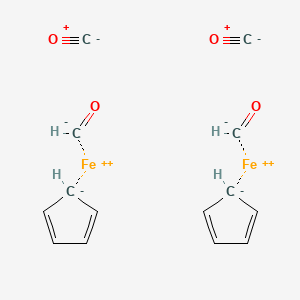![molecular formula C10H8ClN3O3 B13777445 [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate CAS No. 91587-75-6](/img/structure/B13777445.png)
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate: is a chemical compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form the intermediate, which is then cyclized to produce the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives from the reduction of the carbamate group.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new drugs.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with certain biological molecules, leading to the inhibition of their function. These interactions disrupt key biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazoline Derivatives: These compounds also contain a nitrogen-based heterocyclic ring and exhibit similar biological properties.
Uniqueness: What sets [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate apart is its specific combination of the oxadiazole ring and the carbamate group. This unique structure allows for a broader range of interactions with biological targets, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
91587-75-6 |
|---|---|
Formule moléculaire |
C10H8ClN3O3 |
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate |
InChI |
InChI=1S/C10H8ClN3O3/c11-7-3-1-6(2-4-7)9-13-8(17-14-9)5-16-10(12)15/h1-4H,5H2,(H2,12,15) |
Clé InChI |
ZMJOIEJJOQLCNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=N2)COC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


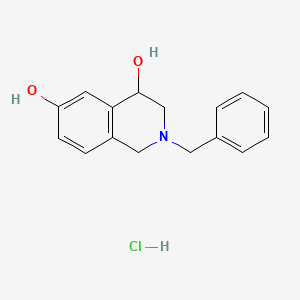
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
